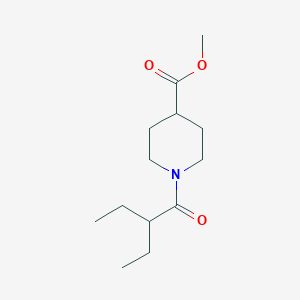

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate

Beschreibung

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is a piperidine-based compound characterized by a 2-ethylbutanoyl group at the 1-position and a methyl ester at the 4-carboxyl position. The 2-ethylbutanoyl moiety distinguishes it from related compounds by introducing a branched aliphatic chain, which may influence physicochemical properties such as lipophilicity, metabolic stability, and receptor interactions.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

599163-97-0 |

|---|---|

Molekularformel |

C13H23NO3 |

Molekulargewicht |

241.33 g/mol |

IUPAC-Name |

methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-4-10(5-2)12(15)14-8-6-11(7-9-14)13(16)17-3/h10-11H,4-9H2,1-3H3 |

InChI-Schlüssel |

LJLORSNUOUJSND-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)C(=O)N1CCC(CC1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate involves several steps, typically starting from readily available piperidine derivatives. The synthetic route often includes:

- Formation of the piperidine ring : This is achieved through cyclization reactions involving appropriate precursors.

- Acylation : The introduction of the 2-ethylbutanoyl group is performed using acyl chlorides or anhydrides in the presence of base catalysts.

- Methyl ester formation : The final product is obtained by esterification with methanol, often facilitated by acid catalysts.

Biological Activities

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate has shown promise in various biological assays:

- Cognitive Enhancement : Research indicates that compounds with similar structures can act as inhibitors of phosphodiesterase type 4 (PDE4), which is implicated in cognitive function and memory enhancement. Inhibiting PDE4 may lead to increased levels of cyclic adenosine monophosphate (cAMP), enhancing neuronal signaling pathways associated with learning and memory .

- Neuroprotective Effects : Studies have suggested that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Therapeutic Applications

The therapeutic potential of Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate extends to several areas:

- Psychiatric Disorders : Given its action on PDE4, this compound may be beneficial in treating conditions such as depression and anxiety by improving mood and cognitive function .

- Pain Management : Some studies suggest that derivatives of piperidine compounds can modulate pain pathways, indicating potential use in analgesic formulations .

Case Study 1: PDE4 Inhibition and Cognitive Function

In a study examining the effects of various PDE4 inhibitors on cognitive performance in animal models, Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate was administered to mice subjected to memory tasks. Results indicated significant improvements in task performance compared to control groups, suggesting enhanced cognitive function attributable to increased cAMP levels .

Case Study 2: Neuroprotection in Ischemic Injury

Another study investigated the protective effects of this compound in a rat model of ischemic stroke. Administration prior to induced ischemia resulted in reduced neuronal death and improved functional recovery post-injury, highlighting its potential as a neuroprotective agent .

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and applications of Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate and related piperidine derivatives:

Key Comparative Insights

Physicochemical Properties

- Lipophilicity: The 2-ethylbutanoyl group increases log P (~2.8) compared to the ethoxycarbonyl derivative (log P ~1.2) but remains lower than carfentanil (log P ~3.9). This balance may improve membrane permeability without excessive metabolic clearance .

Solubility and Stability : Unlike the sulfonyl derivative (), which has high polarity and P-gp substrate liability, the target compound’s aliphatic chain may reduce efflux pump interactions, enhancing oral bioavailability .

Biologische Aktivität

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate can be represented by the following structural formula:

This compound is characterized by a piperidine ring substituted with an ethylbutanoyl group at the 1-position and a methyl ester at the 4-position. Its molecular weight is approximately 211.31 g/mol.

Research indicates that compounds within the piperidine family, including methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate, may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have highlighted their potential as inhibitors of certain kinases and proteases, which are critical in numerous physiological processes.

2. Pharmacological Effects

The biological activity of methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate has been assessed through various in vitro and in vivo studies:

Case Studies

Several studies have investigated the biological activity of piperidine derivatives:

- Inhibition of Kinases : A study demonstrated that certain piperidine derivatives could inhibit kinases involved in cell proliferation and survival, suggesting a mechanism for their antitumor effects .

- Antiviral Activity Against Coronaviruses : Research into structurally similar compounds indicated that modifications at the piperidine ring could enhance binding to viral proteases, thereby inhibiting viral replication .

- Metabolism and Pharmacokinetics : The pharmacokinetic profiles of piperidine derivatives indicate variability in absorption and metabolism, which can influence their efficacy and safety profiles .

Data Table

The following table summarizes key pharmacokinetic parameters for selected piperidine derivatives that may relate to methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate:

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) | Bioavailability (%) |

|---|---|---|---|---|

| Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate | TBD | TBD | TBD | TBD |

| Piperidine Derivative A | 14 | 0.6 | 80 | 42 |

| Piperidine Derivative B | TBD | TBD | TBD | TBD |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.